beta-Conidendrol
CAS No.: 2643-01-8
Cat. No.: VC16122089
Molecular Formula: C18H16O6
Molecular Weight: 328.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2643-01-8 |
|---|---|
| Molecular Formula | C18H16O6 |
| Molecular Weight | 328.3 g/mol |
| IUPAC Name | 4-(3,4-dihydroxyphenyl)-6,7-dihydroxy-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-1-one |
| Standard InChI | InChI=1S/C18H16O6/c19-13-2-1-8(4-14(13)20)17-10-6-16(22)15(21)5-9(10)3-11-12(17)7-24-18(11)23/h1-2,4-6,11-12,17,19-22H,3,7H2 |
| Standard InChI Key | WQECJMDOMUSXDX-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(COC2=O)C(C3=CC(=C(C=C31)O)O)C4=CC(=C(C=C4)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Beta-conidendrol belongs to the naphthobenzofuran class, characterized by a fused bicyclic framework with multiple hydroxyl substitutions. Its IUPAC name, 4-(3,4-dihydroxyphenyl)-6,7-dihydroxy-3a,4,9,9a-tetrahydro-3H-benzo[f]benzofuran-1-one, reflects the presence of two catechol moieties (3,4-dihydroxyphenyl and 6,7-dihydroxy groups) critical for its bioactivity . The SMILES notation C1C2C(COC2=O)C(C3=CC(=C(C=C31)O)O)C4=CC(=C(C=C4)O)O and InChIKey WQECJMDOMUSXDX-UHFFFAOYSA-N provide unambiguous representations of its stereochemistry and functional group arrangement .
Table 1: Key Chemical Properties of Beta-Conidendrol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 328.3 g/mol | PubChem |
| CAS Registry Number | 2643-01-8 | PubChem |
| SMILES | C1C2C(COC2=O)C(... | PubChem |
| InChIKey | WQECJMDOMUSXDX-UHFFFAOYSA-N | PubChem |
Stereochemical Considerations
The compound’s stereochemistry, denoted as [3aR-(3a.α,4.α,9a.α)]-, influences its three-dimensional conformation and interaction with biological targets. Computational models derived from PubChem data suggest that the planar arrangement of the catechol groups facilitates chelation of metal ions, a mechanism implicated in its enzyme inhibitory activity .
Research Findings and Experimental Data
In Vitro Efficacy vs. Cellular Limitations
The discordance between beta-conidendrol’s in vitro and cellular performance remains a critical research focus. While the compound achieves an of 500 nM in biochemical assays, it failed to prevent HIV-1 infection in T-lymphoid cell cultures . Potential explanations include:
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Poor membrane permeability: The hydrophilic catechol groups may limit cellular uptake.
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Rapid metabolic degradation: Phase II conjugation (e.g., glucuronidation) could inactivate the compound.
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Off-target binding: Serum proteins or cellular components may sequester beta-conidendrol, reducing free concentrations.
Structure-Activity Relationship (SAR) Insights
Comparative studies with structurally related bis-catechols revealed that dual catechol systems are indispensable for integrase inhibition. Monocatecholic analogs or compounds with hydroxyl groups separated by non-aromatic spacers showed negligible activity . This SAR underscores the necessity of precise spatial orientation for target engagement.
Challenges and Future Directions
Optimizing Bioavailability
Efforts to enhance beta-conidendrol’s cellular efficacy could involve:
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Prodrug strategies: Masking hydroxyl groups with ester or ether linkages to improve lipophilicity.
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Nanoparticle encapsulation: Utilizing lipid-based carriers to bypass solubility limitations.
Expanding Therapeutic Applications
Beyond HIV, beta-conidendrol’s metal-chelating properties warrant exploration in other contexts:
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Antioxidant therapies: Scavenging reactive oxygen species via catechol redox cycling.
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Anticancer agents: Targeting metalloenzymes overexpressed in tumors (e.g., matrix metalloproteinases).
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